

The Cell Permeability of EGNHS: An In-depth Technical Guide

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Compound of Interest

Compound Name: EGNHS

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This technical guide provides a comprehensive overview of the cell permeability of Ethylene Glycol bis(Succinimidyl) Succinate (**EGNHS**), a homobifunctional crosslinking agent. **EGNHS** is a valuable tool for life science research, enabling the covalent stabilization of protein-protein and protein-DNA interactions within their native cellular environment. A thorough understanding of its cell permeability is critical for its effective application in intracellular crosslinking studies.

Core Concepts: Understanding EGNHS and Cell Permeability

EGNHS, also known as EGS, is a chemical crosslinker that contains two N-hydroxysuccinimide (NHS) esters at either end of a 16.1 Å spacer arm.^{[1][2]} These NHS esters react specifically with primary amines, such as the side chain of lysine residues and the N-termini of proteins, to form stable amide bonds.^{[3][4]} This reaction is most efficient at a pH range of 7-9.^{[2][4][5]}

A key characteristic of **EGNHS** for intracellular applications is its cell permeability. Due to its lipophilic nature and the absence of a charged group, **EGNHS** can traverse the cell membrane to access and crosslink intracellular proteins.^{[4][6][7][8]} This contrasts with its sulfonated analog, Sulfo-EGS, which is water-soluble and membrane-impermeable, making it ideal for studying cell surface interactions.^{[4][7]} The ability of **EGNHS** to penetrate living cells makes it an indispensable reagent for a variety of in-vivo and in-situ studies.

Physicochemical Properties of EGNHS

A summary of the key physicochemical properties of **EGNHS** is presented in the table below.

Property	Value	Reference(s)
Synonyms	EGS, Ethylene glycol bis(succinimidylsuccinate)	[1]
CAS Number	70539-42-3	[1][2][6]
Molecular Formula	C18H20N2O12	[1]
Molecular Weight	456.36 g/mol	[1][2]
Spacer Arm Length	16.1 Å	[1][2][8]
Reactive Groups	N-hydroxysuccinimide (NHS) ester	[3][4][6]
Target Moiety	Primary amines (-NH ₂)	[3][4][6]
Solubility	Soluble in organic solvents (DMSO, DMF)	[1][2][4][6][8]
Cell Permeability	Permeable	[4][6][7][8]
Cleavability	Cleavable by hydroxylamine at pH 8.5	[1][2][3][6][8]

Experimental Protocols for Intracellular Crosslinking with EGNHS

The following is a generalized protocol for performing intracellular crosslinking using **EGNHS**, compiled from multiple sources. Optimization may be required depending on the cell type and specific application.

Materials

- **EGNHS** crosslinker

- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Phosphate-Buffered Saline (PBS), pH 7.4-8.0
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)
- Cell culture medium
- Cultured cells in suspension or adherent on plates
- Lysis buffer (e.g., RIPA buffer, NP-40 lysis buffer)

Protocol

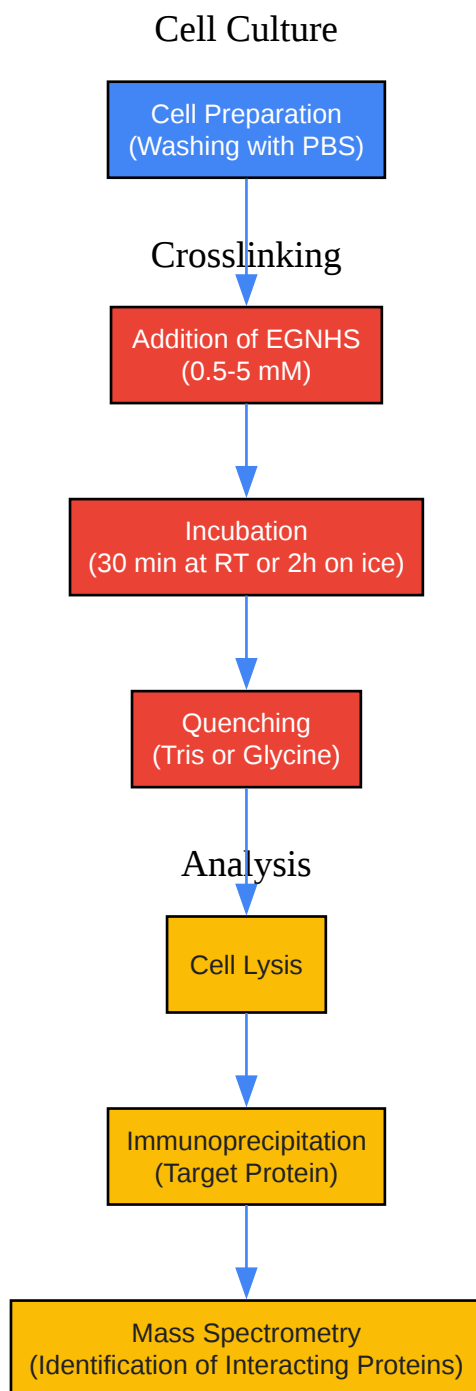
- Cell Preparation:
 - For adherent cells, wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture medium.[\[4\]](#)
 - For suspension cells, pellet the cells by centrifugation, wash three times with ice-cold PBS (pH 8.0), and resuspend at a concentration of approximately 25×10^6 cells/mL in PBS.[\[4\]](#)
- **EGNHS** Solution Preparation:
 - Allow the vial of **EGNHS** to equilibrate to room temperature before opening to prevent moisture condensation.[\[2\]](#)
 - Immediately before use, prepare a stock solution of **EGNHS** in anhydrous DMSO or DMF at a concentration of 10-50 mM.[\[2\]](#)[\[4\]](#) For example, dissolve 10 mg of EGS in 445 μ L of dry DMSO to make a 50 mM solution.[\[2\]](#)
- Intracellular Crosslinking:
 - Add the **EGNHS** stock solution to the cell suspension or to the PBS covering the adherent cells to a final concentration of 0.5-5 mM.[\[2\]](#)[\[4\]](#)[\[7\]](#)
 - Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[\[4\]](#) The reaction rate is not highly temperature-sensitive.[\[2\]](#)

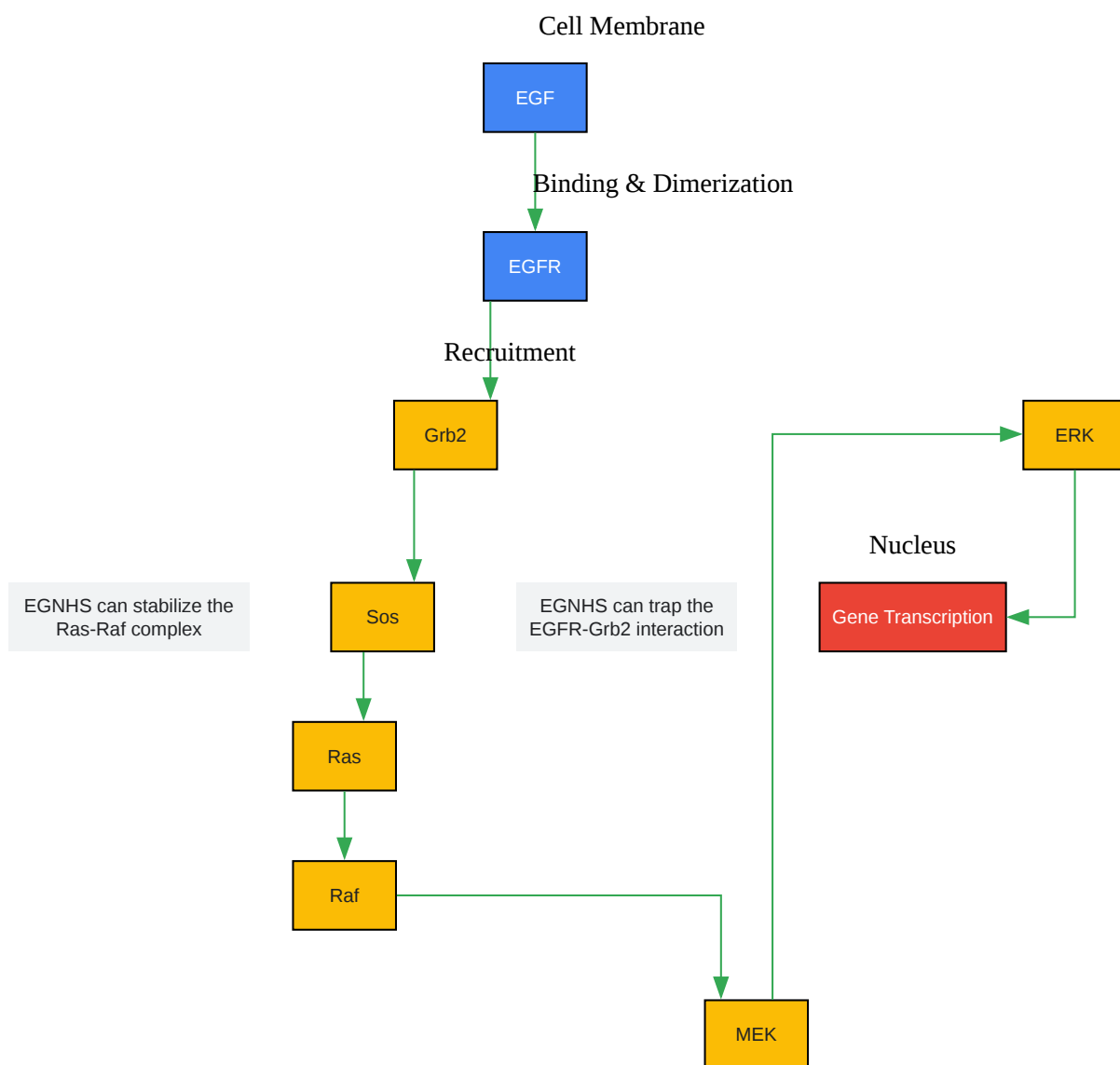
- Quenching the Reaction:
 - To stop the crosslinking reaction, add the quenching buffer to a final concentration of 10-50 mM (e.g., add 1.5 M Tris-HCl, pH 7.8 to a final concentration of 20 mM).[\[4\]](#)[\[7\]](#)
 - Incubate for 15 minutes at room temperature.[\[4\]](#)
- Cell Lysis and Downstream Analysis:
 - For suspension cells, pellet the cells by centrifugation.[\[7\]](#) For adherent cells, aspirate the quenching solution.
 - Lyse the cells using an appropriate lysis buffer (e.g., NP-40 lysis buffer for gentle lysis or a buffer containing SDS for more stringent lysis).[\[7\]](#)
 - The resulting cell lysate can then be used for downstream applications such as immunoprecipitation, chromatin immunoprecipitation (ChIP), or mass spectrometry analysis.

Visualization of Experimental Workflow and Signaling Pathway Analysis

Experimental Workflow for Intracellular Crosslinking and Analysis

The following diagram illustrates a typical workflow for an intracellular crosslinking experiment using **EGNHS**, followed by analysis of protein-protein interactions.





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